molecular formula C12H11NO B11908903 3,4-Dihydro-2H-pyrano[3,2-b]quinoline

3,4-Dihydro-2H-pyrano[3,2-b]quinoline

Cat. No.: B11908903
M. Wt: 185.22 g/mol
InChI Key: FAKQOZFDTFHINK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[3,2-b]quinoline is a heterocyclic compound that features a fused pyranoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]quinoline typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65-98%) without the need for a metal catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-pyrano[3,2-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyrano[3,2-b]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydro-2H-pyrano[3,2-b]quinoline is unique due to its specific fusion pattern and the resulting electronic properties.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3,4-dihydro-2H-pyrano[3,2-b]quinoline

InChI

InChI=1S/C12H11NO/c1-2-5-10-9(4-1)8-12-11(13-10)6-3-7-14-12/h1-2,4-5,8H,3,6-7H2

InChI Key

FAKQOZFDTFHINK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=CC=CC=C3C=C2OC1

Origin of Product

United States

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